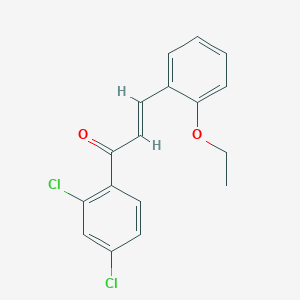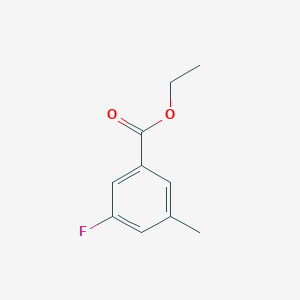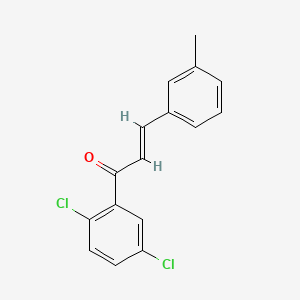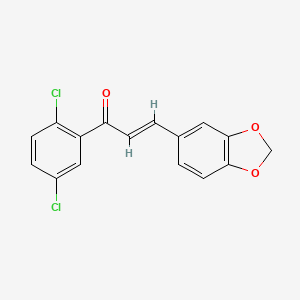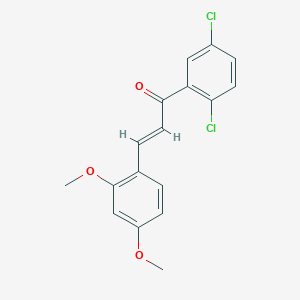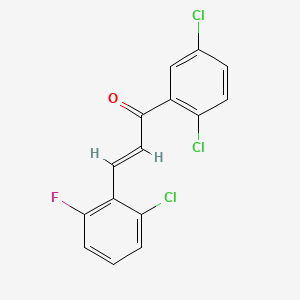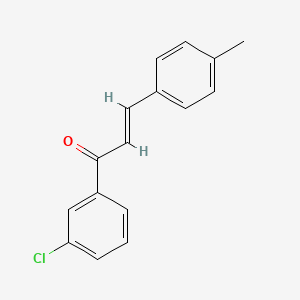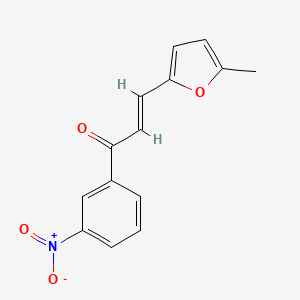
(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one, is a synthetic organic compound with a wide range of applications in the fields of chemistry, biology, and pharmacology. This compound has attracted considerable attention due to its unique structure, which is composed of a phenyl group and a prop-2-en-1-one scaffold. 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one has been used as a starting material for the synthesis of various heterocyclic compounds and as a drug candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
3-chloro-2,5-dimethoxyphenylprop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines and indoles. It has also been used as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been used as a photolabile protecting group in the synthesis of peptides and proteins.
Mecanismo De Acción
The mechanism of action of 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, the compound may act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one are not fully understood. However, studies have shown that the compound has an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, the compound may act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one in laboratory experiments include its low cost, its availability, and its stability in a variety of solvents. The compound is also relatively non-toxic and has a low vapor pressure, making it suitable for use in a variety of experiments. However, the compound is volatile and may be difficult to handle in some experiments.
Direcciones Futuras
The future directions for 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one research include further investigation into its mechanism of action and its potential applications in the treatment of various diseases. In addition, further research into its biochemical and physiological effects is needed to better understand its safety and efficacy. Other potential future directions include the development of novel synthetic methods for the synthesis of 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one and the exploration of its use as a photolabile protecting group in the synthesis of peptides and proteins.
Métodos De Síntesis
3-chloro-2,5-dimethoxyphenylprop-2-en-1-one can be synthesized in several ways. The most common method involves the reaction of 2,5-dimethoxyphenylprop-2-en-1-one with chlorine in the presence of a base such as potassium carbonate. The reaction yields 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one as the major product. Another method involves the reaction of 2,5-dimethoxyphenylprop-2-en-1-one with sulfur chloride in the presence of a base such as potassium carbonate. This reaction yields 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one as the major product.
Propiedades
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-15-7-9-17(21-2)13(11-15)6-8-16(19)12-4-3-5-14(18)10-12/h3-11H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRCIOKZVWWGEF-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



